molecular formula C6H3ClN2O4 B1590578 2-Chloro-5-nitronicotinic acid CAS No. 42959-38-6

2-Chloro-5-nitronicotinic acid

Cat. No. B1590578
CAS RN: 42959-38-6
M. Wt: 202.55 g/mol
InChI Key: WOFZRBCITDVRON-UHFFFAOYSA-N
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Patent
US05550122

Procedure details

A solution of 2-hydroxy-5-nitronicotinic acid (9.2 g, 0.05 mol) in phosphorus oxychloride (25 ml) was refluxed for 5 hours. The solvent was removed in vacuo and the residue dissolved in a mixture of tetrahydrofuran and ether. After cooling the solution in an ice bath, water was cautiously added dropwise with stirring until a clean separation of layers was obtained. The organic layer was washed with water and a saturated sodium chloride solution, dried (anhydrous magnesium sulfate) and concentrated. Recrystallization from ether gave 6.94 g (69% of theory) of pure product, m.p. 135° C. (dec).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[N:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring until a clean separation of layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a mixture of tetrahydrofuran and ether
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution in an ice bath
ADDITION
Type
ADDITION
Details
water was cautiously added dropwise
CUSTOM
Type
CUSTOM
Details
was obtained
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether
CUSTOM
Type
CUSTOM
Details
gave 6.94 g (69% of theory) of pure product, m.p. 135° C. (dec)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.